molecular formula C11H17NO B1337269 2-(3,5-dimethylphenoxy)-N-methylethanamine CAS No. 875159-76-5

2-(3,5-dimethylphenoxy)-N-methylethanamine

Cat. No.: B1337269
CAS No.: 875159-76-5
M. Wt: 179.26 g/mol
InChI Key: RLZQQSQHDIDQOD-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to an ethanamine chain with a methyl substitution on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-methylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylphenol.

    Ether Formation: 3,5-dimethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)ethylamine.

    Methylation: The resulting 2-(3,5-dimethylphenoxy)ethylamine is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)propanoic acid
  • 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide
  • 3-(3,5-dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one

Uniqueness

2-(3,5-dimethylphenoxy)-N-methylethanamine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-6-10(2)8-11(7-9)13-5-4-12-3/h6-8,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZQQSQHDIDQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427947
Record name 2-(3,5-dimethylphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875159-76-5
Record name 2-(3,5-dimethylphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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